trans-2-(2,6-Dimethylbenzoyl)cyclohexane-1-carboxylic acid
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Overview
Description
trans-2-(2,6-Dimethylbenzoyl)cyclohexane-1-carboxylic acid: is a chiral compound with the molecular formula C16H20O3 and a molecular weight of 260.33 g/mol . It contains a cyclohexane ring substituted with a 2,6-dimethylbenzoyl group and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-2-(2,6-Dimethylbenzoyl)cyclohexane-1-carboxylic acid typically involves the following steps:
Formation of the cyclohexane ring: The cyclohexane ring can be synthesized through a Diels-Alder reaction or other cyclization methods.
Introduction of the 2,6-dimethylbenzoyl group: This step involves the Friedel-Crafts acylation of the cyclohexane ring using 2,6-dimethylbenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups on the benzoyl ring, forming corresponding carboxylic acids.
Reduction: Reduction of the ketone group in the benzoyl moiety can yield the corresponding alcohol.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, particularly at the positions ortho to the methyl groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Chemistry: : The compound is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and chiral intermediates .
Biology: : It may be used in the study of enzyme-substrate interactions and as a model compound in biochemical assays .
Industry: : Used in the production of specialty chemicals, including polymers and advanced materials .
Mechanism of Action
The mechanism of action of trans-2-(2,6-Dimethylbenzoyl)cyclohexane-1-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The compound’s structural features allow it to fit into specific binding sites, modulating the activity of the target molecules. This can lead to changes in biochemical pathways and physiological responses .
Comparison with Similar Compounds
Similar Compounds
trans-2-Benzoylcyclohexane-1-carboxylic acid: Similar structure but lacks the dimethyl groups on the benzoyl ring.
trans-2-(2-Methylbenzoyl)cyclohexane-1-carboxylic acid: Similar structure with only one methyl group on the benzoyl ring.
Uniqueness
Properties
IUPAC Name |
(1R,2R)-2-(2,6-dimethylbenzoyl)cyclohexane-1-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20O3/c1-10-6-5-7-11(2)14(10)15(17)12-8-3-4-9-13(12)16(18)19/h5-7,12-13H,3-4,8-9H2,1-2H3,(H,18,19)/t12-,13-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPDXKWXAVCEDNQ-CHWSQXEVSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)C(=O)C2CCCCC2C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=CC=C1)C)C(=O)[C@@H]2CCCC[C@H]2C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50641366 |
Source
|
Record name | (1R,2R)-2-(2,6-Dimethylbenzoyl)cyclohexane-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50641366 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
733742-83-1 |
Source
|
Record name | (1R,2R)-2-(2,6-Dimethylbenzoyl)cyclohexane-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50641366 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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